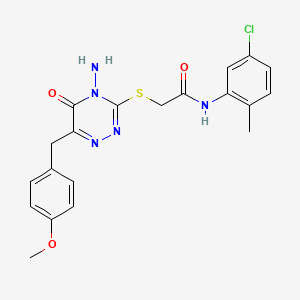

![molecular formula C15H16N4O2S B2355136 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953261-61-5](/img/structure/B2355136.png)

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are of great importance in medicinal chemistry . This compound is likely to possess a wide spectrum of biological properties .

Synthesis Analysis

A series of similar compounds were synthesized by cyclocondensation of ethyl-6-methyl-4- (substitified phenyl)-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxylates, chloroacetic acid, acetic anhydride and acetic acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The structure activity relationship studies of similar compounds have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the conditions and reagents used . The synthesis process mentioned above is one such example .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A key intermediate, 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, was utilized for the synthesis of various heterocycles, including thiazole derivatives. These synthesized compounds were then evaluated for their antimicrobial properties. The research highlights the potential of such compounds in the development of new antimicrobial agents (Bondock et al., 2008).

Synthesis and Insecticidal Assessment

Another study used a similar compound as a precursor for synthesizing various heterocycles, which were then assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's potential application in agriculture for pest control (Fadda et al., 2017).

Synthesis and Antiproliferative Activity

Research into the synthesis of new functionalized pyridine-linked thiazole derivatives showed promising anticancer activities, particularly against liver carcinoma and breast cancer cell lines. This suggests the compound's utility in the development of new anticancer drugs (Alqahtani & Bayazeed, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-10-5-14(21)19-12(9-22-15(19)18-10)6-13(20)17-8-11-3-2-4-16-7-11/h2-5,7,12H,6,8-9H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCENRZBJDDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

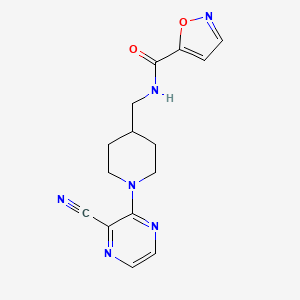

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2355053.png)

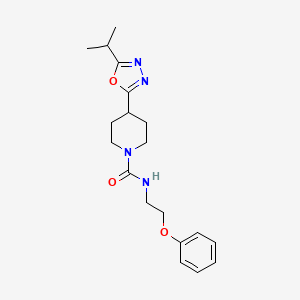

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole](/img/structure/B2355055.png)

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

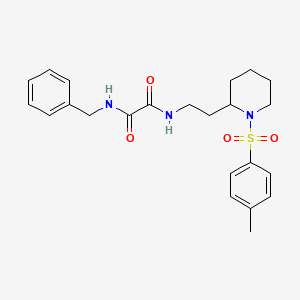

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

![7-(furan-2-yl)-1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2355071.png)

![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)